Ethyl 3,4-dihydroxybenzoate, a derivative of ethyl 4-cyanobenzoate, has been shown to inhibit the activity of prolyl 4-hydroxylase, an enzyme crucial for the synthesis of 4-hydroxyproline during procollagen biosynthesis. This inhibition leads to a marked reduction in collagen synthesis in fibroblast cultures, which could be beneficial for treating fibrotic diseases1. Furthermore, the same compound has been found to induce cell autophagy and apoptosis in esophageal squamous cell carcinoma cells by up-regulating genes such as NDRG1 and BNIP3, which are involved in cell cycle regulation and cellular metabolism3.
Ethyl 3,4-dihydroxybenzoate has demonstrated potential in the treatment of fibrotic diseases by selectively reducing procollagen production in fibroblast cultures. This effect is achieved through the inhibition of post-translational synthesis of 4-hydroxyproline, which is a critical step in collagen formation. The compound's efficacy was also observed in keloid fibroblast cultures, suggesting its broader applicability in managing fibrosis1.
In the context of cancer, ethyl 3,4-dihydroxybenzoate has been shown to exert cytotoxic effects on esophageal squamous cell carcinoma cells. The compound induces apoptosis and autophagy through the up-regulation of specific genes, including NDRG1 and BNIP3. This up-regulation leads to the activation of cell death pathways, highlighting the compound's potential as a therapeutic agent in cancer treatment3.
A related compound, ethyl 4-ethoxybenzoic acid, has been found to inhibit Staphylococcus aureus biofilm formation and enhance the sensitivity of biofilms to vancomycin. This suggests that the compound could be used to prevent biofilm formation or as an adjunct treatment to improve the efficacy of antibiotics against established biofilms4.
The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been explored. These compounds have shown significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats5.
Ethyl 3, 4, 5-trihydroxybenzoate, another derivative, has been studied for its radiomodifying properties. It has shown potential as a radiomitigator by inhibiting NF-kB expression and maintaining normal levels of liver and kidney function markers post-irradiation. The compound's ability to cross the blood-brain barrier and its biodistribution in liver and kidney tissues further support its potential use in clinical applications for radiation protection6.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: